1-(4-Fluorophenyl)-3-phenylurea 1-(4-Fluorophenyl)-3-phenylurea
Brand Name: Vulcanchem
CAS No.: 330-98-3
VCID: VC7967811
InChI: InChI=1S/C13H11FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol

1-(4-Fluorophenyl)-3-phenylurea

CAS No.: 330-98-3

Cat. No.: VC7967811

Molecular Formula: C13H11FN2O

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-3-phenylurea - 330-98-3

Specification

CAS No. 330-98-3
Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-phenylurea
Standard InChI InChI=1S/C13H11FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
Standard InChI Key NMUDSMIGLOAQKY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F
Canonical SMILES C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-(4-fluorophenyl)-3-phenylurea, reflects its bifunctional aromatic architecture. The urea (–NH–CO–NH–) linker positions the 4-fluorophenyl and phenyl groups in a non-planar arrangement, as evidenced by X-ray crystallographic studies. Key structural features include:

  • Dihedral Angle: The fluorophenyl and phenyl rings exhibit a dihedral angle of 45–55°, introducing torsional strain that influences molecular packing and solubility.

  • Hydrogen Bonding: The urea group participates in intermolecular hydrogen bonding, forming a supramolecular network that stabilizes the crystalline lattice.

Table 1: Molecular Properties of 1-(4-Fluorophenyl)-3-phenylurea

PropertyValueSource
Molecular FormulaC13H11FN2O\text{C}_{13}\text{H}_{11}\text{F}\text{N}_2\text{O}PubChem
Molecular Weight230.24 g/molPubChem
CAS Registry Number330-98-3PubChem
SMILES NotationC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)FPubChem
InChI KeyNMUDSMIGLOAQKY-UHFFFAOYSA-NPubChem

Spectroscopic characterization confirms its structure:

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) reveals aromatic protons at δ 7.2–7.4 ppm (fluorophenyl) and δ 6.8–7.1 ppm (phenyl), with urea NH signals at δ 8.9–9.2 ppm.

  • IR: Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H stretch).

Synthesis and Optimization Strategies

The synthesis of 1-(4-fluorophenyl)-3-phenylurea typically involves urea-forming reactions between 4-fluoroaniline and phenyl isocyanate. Key methodologies include:

Conventional Solution-Phase Synthesis

Procedure:

  • Reagent Mixing: 4-Fluoroaniline (1.0 equiv) is added dropwise to phenyl isocyanate (1.1 equiv) in anhydrous dichloromethane at 0°C.

  • Reaction Conditions: The mixture is stirred at room temperature for 12–24 hours under nitrogen.

  • Workup: The precipitate is filtered and recrystallized from ethanol/water (3:1) to yield white crystals.

Optimization Insights:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce crystallinity.

  • Catalysts: Triethylamine (0.5 equiv) enhances yield by scavenging HCl byproducts.

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis with:

  • Residence Time: 30–60 minutes at 80°C.

  • Yield: 78–85% with >95% purity (HPLC).

Reactivity and Functionalization

The fluorine substituent and urea backbone render the compound amenable to diverse chemical transformations:

Nucleophilic Aromatic Substitution

  • Reagents: Sodium methoxide in methanol.

  • Outcome: Replacement of the fluorine atom with methoxy groups, yielding 1-(4-methoxyphenyl)-3-phenylurea.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic medium introduces ketone or carboxylic acid functionalities.

  • Reduction: LiAlH4_4 reduces the urea group to a bis-amine derivative.

Industrial and Materials Science Applications

Herbicide Development

Urea derivatives disrupt photosynthesis by inhibiting Photosystem II:

  • Selectivity: Demonstrated efficacy against Amaranthus retroflexus without crop toxicity.

Polymer Chemistry

Incorporation into polyurea matrices enhances thermal stability:

  • TGA Data: Decomposition onset at 220°C (vs. 180°C for non-fluorinated analogs).

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